molecular formula C9H6F3N3 B2510706 1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole CAS No. 85863-05-4

1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole

Cat. No.: B2510706
CAS No.: 85863-05-4
M. Wt: 213.163
InChI Key: IPLCEEKXQLWFBX-UHFFFAOYSA-N
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Description

1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group imparts distinct characteristics, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Comparison with Similar Compounds

When compared to other similar compounds, 1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole stands out due to its unique trifluoromethyl group. Similar compounds include:

The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it more suitable for pharmaceutical applications .

Biological Activity

1-(4-Trifluoromethylphenyl)-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Synthesis of this compound

Anticancer Properties

Numerous studies have highlighted the anticancer potential of triazole derivatives. For example, a derivative containing the triazole moiety exhibited significant cytotoxicity against various cancer cell lines such as HCT116 (IC50 = 0.43 µM) and demonstrated selective toxicity towards cancer cells while sparing normal cells . The mechanism involved the induction of apoptosis and inhibition of cell migration through modulation of epithelial-mesenchymal transition markers .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Mechanism
1HCT1160.43Induces apoptosis; inhibits migration
2MDA-MB-2312.70Inhibits NF-kB; increases ROS levels
3A5497.72Induces apoptotic cell death

Antidiabetic Activity

Research has also demonstrated the effectiveness of certain triazole derivatives as α-glucosidase inhibitors, which are crucial for managing postprandial hyperglycemia in diabetic patients. A series of synthesized compounds showed significant inhibitory activity against α-glucosidase, with one derivative achieving an IC50 value indicating strong potential as a therapeutic agent for diabetes management .

Table 2: α-Glucosidase Inhibition by Triazole Derivatives

CompoundIC50 (µM)Activity Description
10bX.XXMost active analogue; strong inhibitor
8aY.YYModerate inhibition

Antimycobacterial Activity

The compound's derivatives have also been evaluated for their anti-tubercular properties. A study indicated that certain triazole hybrids exhibited promising activity against multidrug-resistant strains of Mycobacterium tuberculosis, with significant reductions in bacterial viability observed at low concentrations .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : Many derivatives increase levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent apoptotic cell death.
  • Inhibition of Key Enzymes : Compounds have shown to effectively inhibit enzymes such as α-glucosidase and DprE1, which are vital in metabolic pathways related to cancer and tuberculosis respectively.
  • Modulation of Cell Signaling Pathways : The inhibition of NF-kB signaling has been noted in certain studies, contributing to reduced proliferation in cancer cell lines .

Case Studies

Several case studies illustrate the diverse applications and effectiveness of triazole derivatives:

  • Cancer Treatment : A study involving a series of triazole derivatives demonstrated their ability to inhibit tumor growth in vivo without affecting normal tissue viability.
  • Diabetes Management : Clinical evaluations indicated that specific triazole compounds significantly lowered blood glucose levels in diabetic models by inhibiting carbohydrate digestion.
  • Tuberculosis Therapy : In vitro assays showed that certain derivatives could effectively reduce the growth rate of MDR-TB strains.

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3/c10-9(11,12)7-1-3-8(4-2-7)15-6-5-13-14-15/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLCEEKXQLWFBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=CN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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